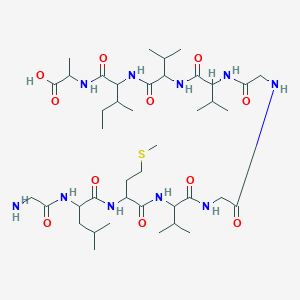
Amyloid beta-protein (33-42)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Specifically, Aβ33-42 consists of the amino acid sequence LVFFAEDVGSNKGAIIGLMVGGVV .
- Its aggregation propensity and neurotoxic effects make it relevant to AD research.
Amyloid beta-protein (33-42): is a peptide fragment derived from the larger amyloid precursor protein (APP). It is a crucial player in the pathogenesis of Alzheimer’s disease (AD).
Métodos De Preparación
Synthetic Routes: Aβ33-42 can be synthesized chemically using solid-phase peptide synthesis (SPPS). Sequential coupling of protected amino acids leads to the desired peptide.
Reaction Conditions: SPPS typically involves coupling reactions with activated amino acids (e.g., Fmoc chemistry) and deprotection steps.
Industrial Production: While not commonly produced industrially due to its toxicity, research-grade quantities are synthesized for scientific investigations.
Análisis De Reacciones Químicas
Reactions: Aβ33-42 does not undergo extensive chemical reactions. it can form aggregates through self-assembly.
Common Reagents: Coupling reagents (e.g., HBTU, HATU), protecting groups (e.g., Fmoc, Boc), and deprotection agents (e.g., TFA) are used during synthesis.
Major Products: The primary product is the Aβ33-42 peptide itself, which can further aggregate into oligomers and fibrils.
Aplicaciones Científicas De Investigación
Biology and Medicine: Aβ33-42 is implicated in AD pathogenesis. It forms toxic aggregates, leading to neuronal dysfunction, synaptic loss, and cognitive decline.
Chemistry: Researchers study its aggregation kinetics and interactions with other molecules.
Industry: Although not directly used in industry, understanding Aβ33-42 aids drug development.
Comparación Con Compuestos Similares
Similar Compounds: Other Aβ fragments (e.g., Aβ1-40, Aβ1-42) share structural features but differ in length.
Uniqueness: Aβ33-42’s shorter sequence and distinct aggregation properties set it apart.
Remember that Aβ33-42’s role in AD remains an active area of research, and understanding its behavior is crucial for developing effective therapies.
Propiedades
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H74N10O11S/c1-13-24(10)34(40(60)45-25(11)41(61)62)51-39(59)33(23(8)9)50-38(58)32(22(6)7)48-30(54)19-43-29(53)18-44-37(57)31(21(4)5)49-35(55)26(14-15-63-12)47-36(56)27(16-20(2)3)46-28(52)17-42/h20-27,31-34H,13-19,42H2,1-12H3,(H,43,53)(H,44,57)(H,45,60)(H,46,52)(H,47,56)(H,48,54)(H,49,55)(H,50,58)(H,51,59)(H,61,62) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMBQGFLPKEANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H74N10O11S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
915.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



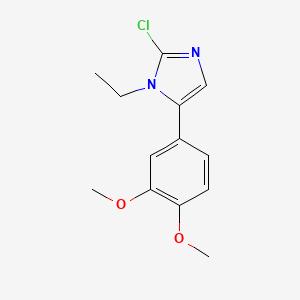
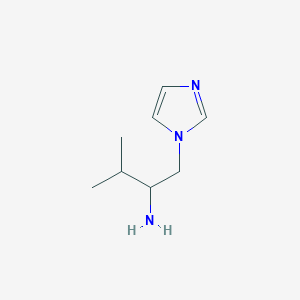
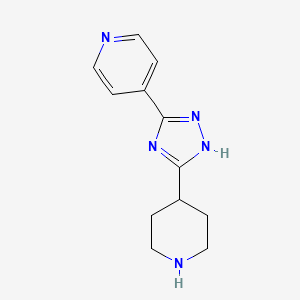

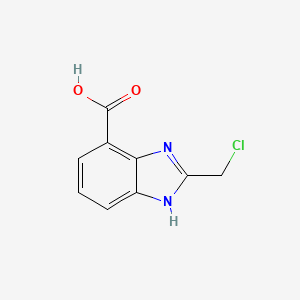


![5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole](/img/structure/B12111588.png)
![2-[(3-methylbutyl)amino]-N-propylpropanamide](/img/structure/B12111592.png)


